molecular formula C14H17BrN2O2 B2705374 Tert-butyl 2-[(2-bromo-5-cyano-3-methylphenyl)amino]acetate CAS No. 1260833-68-8

Tert-butyl 2-[(2-bromo-5-cyano-3-methylphenyl)amino]acetate

Cat. No.: B2705374
CAS No.: 1260833-68-8
M. Wt: 325.206
InChI Key: QKBFYPXNGBEGEQ-UHFFFAOYSA-N
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Description

Tert-butyl 2-[(2-bromo-5-cyano-3-methylphenyl)amino]acetate: is an organic compound with the molecular formula C14H17BrN2O2. This compound is notable for its applications in various fields, including organic synthesis, pharmaceuticals, and materials science. Its structure features a tert-butyl ester group, a bromo-substituted aniline, and a cyano group, making it a versatile intermediate in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(2-bromo-5-cyano-3-methylanilino)acetate typically involves the reaction of tert-butyl bromoacetate with 2-amino-5-cyano-3-methylbromobenzene. The reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity. The product is typically purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromo group in tert-butyl 2-(2-bromo-5-cyano-3-methylanilino)acetate can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted products.

    Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions:

    Nucleophilic Substitution: Potassium carbonate (K2CO3) in DMF.

    Reduction: Lithium aluminum hydride (LiAlH4) in ether.

    Oxidation: Potassium permanganate (KMnO4) in aqueous solution.

Major Products:

  • Substituted anilines
  • Amino derivatives
  • Carboxylic acids

Scientific Research Applications

Chemistry: Tert-butyl 2-[(2-bromo-5-cyano-3-methylphenyl)amino]acetate is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It serves as a building block for more complex molecules.

Biology: In biological research, this compound is used to study the effects of cyano and bromo substituents on biological activity. It is also used in the development of enzyme inhibitors and other bioactive molecules.

Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors. Its unique structure allows for the design of molecules with improved efficacy and selectivity.

Industry: In the industrial sector, tert-butyl 2-(2-bromo-5-cyano-3-methylanilino)acetate is used in the production of specialty chemicals and materials. It is also employed in the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of tert-butyl 2-(2-bromo-5-cyano-3-methylanilino)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can act as an electron-withdrawing group, influencing the reactivity of the compound. The bromo group can participate in halogen bonding, affecting the binding affinity to target molecules. The overall effect of the compound is determined by the combined influence of these functional groups on the molecular target.

Comparison with Similar Compounds

    Tert-butyl 2-(2-bromo-5-cyanoanilino)acetate: Lacks the methyl group, resulting in different reactivity and properties.

    Tert-butyl 2-(2-bromo-3-methylanilino)acetate: Lacks the cyano group, affecting its electron-withdrawing capability.

    Tert-butyl 2-(2-cyano-3-methylanilino)acetate: Lacks the bromo group, influencing its ability to participate in halogen bonding.

Uniqueness: Tert-butyl 2-[(2-bromo-5-cyano-3-methylphenyl)amino]acetate is unique due to the presence of all three functional groups (bromo, cyano, and methyl) in its structure. This combination of groups provides a distinct set of chemical properties and reactivity, making it a valuable compound in various applications.

Properties

IUPAC Name

tert-butyl 2-(2-bromo-5-cyano-3-methylanilino)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BrN2O2/c1-9-5-10(7-16)6-11(13(9)15)17-8-12(18)19-14(2,3)4/h5-6,17H,8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKBFYPXNGBEGEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Br)NCC(=O)OC(C)(C)C)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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